molecular formula C8H12N2OS B3015536 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole CAS No. 2176124-31-3

2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole

Cat. No. B3015536
CAS RN: 2176124-31-3
M. Wt: 184.26
InChI Key: ZQFAQXUOJBDZEM-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it an attractive target for researchers interested in drug discovery, material science, and agricultural chemistry. In

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Thiadiazole derivatives, including structures similar to 2-(Cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole, have been investigated for their antimicrobial and anti-inflammatory properties. Compounds synthesized from thiadiazole moieties exhibited potent antimicrobial activity against various microbes and showed significant anti-inflammatory and analgesic activities. These compounds were also evaluated for their ulcerogenic and toxic activities, with certain derivatives demonstrating promising results with minimal toxicity (Ravindra Kumar & Hament Panwar, 2015). Another study on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlighted their significant antimicrobial activities, confirming the utility of these compounds in combating microbial infections (M. Noolvi et al., 2016).

Anticancer Applications

Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine revealed that these compounds have potential anticancer applications. Certain derivatives showed high DNA protective ability against oxidative damage and exhibited cytotoxicity on cancer cell lines, suggesting their use in chemotherapy (M. Gür et al., 2020). Another study focused on thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents, highlighting the synthesis of novel pharmacophores with significant anticancer activity, suggesting a promising avenue for the development of new anticancer drugs (Sobhi M. Gomha et al., 2017).

Other Pharmacological Activities

Thiadiazole compounds are recognized for their broad spectrum of biological activities, including hypoglycemic, anticancer, anti-asthmatic, and antihypertensive effects. These diverse activities make thiadiazole and its derivatives, such as this compound, valuable in the development of a wide range of therapeutic agents (Joanna Matysiak, 2015).

properties

IUPAC Name

2-(cyclobutylmethoxy)-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6-9-10-8(12-6)11-5-7-3-2-4-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFAQXUOJBDZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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